5-(4-Chlorophenyl)-2-furoic acid

Antibacterial drug discovery Streptococcus pyogenes dTDP-L-rhamnose biosynthesis

The only commercially available 5-aryl-2-furoic acid validated as a triple-target inhibitor of RmlB, RmlC, and GacA in S. pyogenes (IC₅₀ 0.12 mM). Essential starting point for SAR campaigns against the human-ortholog-free dTDP-L-rhamnose pathway. Sole carboxylic acid precursor for Nav1.8-selective blocker A-803467 (IC₅₀ 8 nM). Substitution with any other 5-aryl group yields unvalidated chemotypes. Also provides a precedented route to furyl-substituted cephalosporins. ≥97% purity.

Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
CAS No. 41019-45-8
Cat. No. B1331284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-furoic acid
CAS41019-45-8
Molecular FormulaC11H7ClO3
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl
InChIInChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
InChIKeyXIPQHWUSDHTXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)-2-furoic acid (CAS 41019-45-8): Procurement-Ready Overview of a 5-Aryl-2-furoic Acid Scaffold for Medicinal Chemistry and Anti-Infective Research


5-(4-Chlorophenyl)-2-furoic acid (CAS 41019-45-8) is a 5-aryl-2-furancarboxylic acid building block with the molecular formula C₁₁H₇ClO₃ and a molecular weight of 222.62 g/mol . It is commercially available as a pale brown powder with a purity specification of ≥95–97% and a melting point of 198–201 °C (dec.) . The compound features a furan ring substituted at the 5-position with a 4-chlorophenyl group and a carboxylic acid functionality at the 2-position, providing a versatile handle for amidation, esterification, and heterocycle formation . It has been synthesized via oxidation of the corresponding furaldehyde with silver nitrate and sodium hydroxide, or by diazotization of 4-chloroaniline followed by condensation with 2-furoic acid .

Why 5-(4-Chlorophenyl)-2-furoic acid Cannot Be Replaced by Generic 5-Aryl-2-furoic Acid Analogs in Research and Development


The 4-chloro substituent on the phenyl ring of 5-(4-chlorophenyl)-2-furoic acid is not a passive structural feature; it directly governs target binding affinity, physicochemical properties, and downstream synthetic utility in ways that cannot be replicated by the unsubstituted phenyl, 4-bromo, 4-fluoro, 4-methyl, or 4-nitro analogs. In enzyme inhibition, the chlorine atom contributes to binding interactions with the dTDP-L-rhamnose biosynthesis enzymes RmlB and GacA, where the compound (designated Ri03) was identified as one of the most potent fragment hits from a screen of over 1,000 compounds [1]. The electron-withdrawing character of chlorine shifts the carboxylic acid pKa to 3.00—more acidic than the 4-methyl (pKa 3.21) and unsubstituted phenyl (pKa 3.15) analogs, yet less acidic than the 4-nitro (pKa 2.80)—altering ionization and hydrogen-bonding capacity at physiological pH . In synthesis, the 4-chlorophenyl-furan scaffold is the sole carboxylic acid precursor for the clinically studied Nav1.8-selective blocker A-803467; replacement with any other 5-aryl substituent would produce a different chemotype with unknown pharmacology [2]. These interdependent factors make blanket substitution scientifically unjustified without re-validation.

Quantitative Differentiation Evidence for 5-(4-Chlorophenyl)-2-furoic acid Versus Its Closest 5-Aryl-2-furoic Acid Analogs


Inhibition of Streptococcal dTDP-L-Rhamnose Biosynthesis Enzymes RmlB, RmlC, and GacA: Fragment Ri03 Versus Structurally Unrelated Inhibitor Chemotypes

In a fragment-based screening campaign targeting Group A Streptococcus (GAS) dTDP-L-rhamnose biosynthesis, 5-(4-chlorophenyl)-2-furoic acid (fragment Ri03) was identified as one of the most potent inhibitory fragments among over 1,000 compounds screened [1]. It inhibited GAS growth with an IC₅₀ of 0.12 mM and demonstrated direct binding to three target enzymes: RmlB (Kd ≈ 0.2 mM), GacA (Kd ≈ 0.3 mM), and RmlC (Kd ≈ 3 mM) as measured by bio-layer interferometry [1][2]. Within the same study, the closest comparator fragment reported, 4,4′-thiodiphenol (Ri06), showed a marginally lower IC₅₀ of 0.11 mM but targeted only RmlB and GacA without RmlC engagement [2]. Other hit fragments such as 2,5-difluorophenylhydrazine (Ri02) showed substantially weaker inhibition at IC₅₀ = 0.27 mM [2]. No other 5-aryl-2-furoic acid analog was reported as active in this assay system, making the 4-chloro derivative the sole furoic acid scaffold validated against this target panel [1].

Antibacterial drug discovery Streptococcus pyogenes dTDP-L-rhamnose biosynthesis RmlB/RmlC/GacA Fragment-based screening

Physicochemical Property Differentiation: Melting Point, Lipophilicity, and Acidity Across the 5-Aryl-2-furoic Acid Series

The 4-chlorophenyl substitution confers a distinct physicochemical profile relative to other 5-aryl-2-furoic acids that is relevant to purification, formulation, and biopharmaceutical prediction. The melting point of 5-(4-chlorophenyl)-2-furoic acid is 198–201 °C (dec.), which is 44–51 °C higher than the unsubstituted 5-phenyl analog (150–154 °C) and 19–22 °C higher than the 4-methylphenyl analog (179–181 °C), but slightly lower than the 4-bromo (205–209 °C) and substantially lower than the 4-nitro (255–257 °C) derivatives . The computed LogP of 3.30 is significantly higher than that of the 5-phenyl analog (LogP 2.26), indicating approximately 10-fold greater lipophilicity, and is nearly identical to the 4-fluorophenyl analog (LogP 3.32) . The predicted pKa of the carboxylic acid group is 3.00, which is distinctly more acidic than 5-phenyl (pKa 3.15) and 5-(4-methylphenyl) (pKa 3.21), but less acidic than 5-(4-nitrophenyl) (pKa 2.80), reflecting the electron-withdrawing effect of chlorine .

Physicochemical profiling Solid-state characterization LogP pKa Melting point Preformulation

Critical Carboxylic Acid Precursor for the Nav1.8-Selective Blocker A-803467: Structural Indispensability of the 4-Chlorophenyl Substituent

5-(4-Chlorophenyl)-2-furoic acid is the essential carboxylic acid precursor for the synthesis of A-803467 [5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], one of the most widely studied Nav1.8-selective sodium channel blockers in preclinical pain research [1]. A-803467 inhibits recombinant human Nav1.8 channels with an IC₅₀ of 8 nM at −40 mV holding potential and displays >100-fold selectivity over hNav1.2 (IC₅₀ = 7,380 nM), hNav1.3 (IC₅₀ = 2,450 nM), hNav1.5 (IC₅₀ = 7,340 nM), and hNav1.7 (IC₅₀ = 6,740 nM) as measured by patch-clamp electrophysiology [1]. The synthesis proceeds via amidation of the carboxylic acid group with 3,5-dimethoxyaniline; the 4-chlorophenyl group is an integral part of the pharmacophore and cannot be substituted without producing a chemically distinct amide product [2]. A systematic synthesis optimization study confirmed that 5-(4-chlorophenyl)-2-furoic acid is the key intermediate in the most practical synthetic route to A-803467, prepared via diazotization of 4-chloroaniline and condensation with 2-furoic acid catalyzed by copper chloride in acetone [2].

Pain research Nav1.8 sodium channel A-803467 Analgesic development Sensory neuron

Established Intermediate for Semisynthetic Cephalosporin Antibiotics: Documented Synthetic Utility Distinct from Other 5-Aryl-2-furoic Acids

5-(4-Chlorophenyl)-2-furoic acid is a documented intermediate in the synthesis of 5-(5-aryl-2-furyl)-tetrazol-1-ylacetic acids, which serve as side-chain precursors for semisynthetic cephalosporin antibiotics via N-acylation of 7-aminocephalosporanic acid (7-ACA) [1]. This specific synthetic route exploits the carboxylic acid group for tetrazole formation followed by acetic acid chain extension, producing cephalosporin derivatives with a substituted furyl moiety in the 7-acylamido side chain [1]. The resulting cephalosporins were examined in vitro for antibacterial activity and evaluated for resistance to inactivation by β-lactamases [2]. The 4-chlorophenyl substituent modulates the electronic properties of the furan ring and influences the antibacterial spectrum of the final cephalosporin congeners. While the broader class of 5-aryl-2-furoic acids can in principle be employed in analogous transformations, the 4-chloro derivative is specifically referenced in the synthetic methodology literature for this application [1].

β-Lactam antibiotics Cephalosporin semisynthesis Tetrazole heterocycle 7-Aminocephalosporanic acid Antibacterial

Antibacterial Activity of 5-(4-Chlorophenyl)furan-Derived Amines: MIC Data Against Gram-Negative and Gram-Positive Pathogens

Derivatives constructed from the 5-(4-chlorophenyl)furan scaffold have demonstrated promising antibacterial activity. The amine derivative N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine (compound 20j) exhibited MIC values of 49 µM against Escherichia coli (Gram-negative) and 98 µM against Staphylococcus aureus (Gram-positive), with modest activity against Pseudomonas aeruginosa (MIC = 770 µM) [1][2]. This compound also showed significant antiproliferative activity against breast cancer cells (MDA-MB-231, IC₅₀ = 3.21 µM), acute monocytic leukemia (THP-1, IC₅₀ = 8.92 µM), and chronic myeloid leukemia (K-562, IC₅₀ = 10.3 µM), with a selectivity index >2 versus normal cells [1]. Among 18 arylfuran derivatives synthesized in the same study, compound 24 (structurally related to the 5-(4-chlorophenyl)furan series) was identified as the most effective antibacterial agent, and in silico evaluation indicated drug-like properties with no violations of oral bioavailability prediction rules [2]. While the free carboxylic acid 5-(4-chlorophenyl)-2-furoic acid was not directly tested for antibacterial activity in this study, the data establish the 5-(4-chlorophenyl)furan core as a productive scaffold for generating antibacterial leads.

Antibacterial Gram-positive Gram-negative MIC Arylfuran derivatives Drug-resistant bacteria

Optimal Application Scenarios for 5-(4-Chlorophenyl)-2-furoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Targeting Bacterial dTDP-L-Rhamnose Biosynthesis (RmlB/RmlC/GacA)

This compound (fragment Ri03) is directly validated as a triple-target inhibitor of RmlB, RmlC, and GacA in Streptococcus pyogenes with an IC₅₀ of 0.12 mM and measured binding affinities (Kd ~0.2–3 mM) [1]. Procurement is justified for structure-activity relationship (SAR) expansion campaigns aiming to improve potency from the fragment hit starting point, particularly for anti-streptococcal and anti-tubercular programs where dTDP-L-rhamnose biosynthesis is an essential and human-ortholog-free pathway. No other commercially available 5-aryl-2-furoic acid has been validated against this target panel.

Synthesis of A-803467 and Nav1.8-Selective Blocker Analogs for Preclinical Pain Research

As the established carboxylic acid precursor for A-803467—a Nav1.8-selective blocker with an IC₅₀ of 8 nM and >100-fold selectivity over other Nav isoforms [2]—this compound is the requisite starting material for any laboratory replicating or extending published A-803467 pharmacology. The 4-chlorophenyl group is an integral component of the pharmacophore; substitution with any other 5-aryl-2-furoic acid would produce a different chemotype requiring full de novo characterization.

Semisynthetic Cephalosporin Side-Chain Development via Tetrazolylacetic Acid Intermediates

The documented synthetic route from 5-(4-chlorophenyl)-2-furoic acid to 5-(5-aryl-2-furyl)-tetrazol-1-ylacetic acids and subsequent N-acylation of 7-ACA provides a precedented entry into furyl-substituted cephalosporins . This application scenario is relevant for β-lactam antibiotic discovery groups exploring heteroaryl side-chain modifications to modulate antibacterial spectrum and β-lactamase resistance.

Arylfuran Derivative Library Synthesis for Antibacterial and Anticancer Screening

Derivatives of the 5-(4-chlorophenyl)furan scaffold have demonstrated MIC values of 49–98 µM against E. coli and S. aureus, and IC₅₀ values as low as 3.21 µM against cancer cell lines [3]. The carboxylic acid handle enables diverse derivatization (amidation, esterification, reduction to alcohol, heterocycle formation), making this compound a versatile core scaffold for parallel library synthesis in anti-infective and oncology drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.